![molecular formula C15H14ClN5O3 B2502118 6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 887696-30-2](/img/structure/B2502118.png)
6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of the compound 6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is not directly detailed in the provided papers. However, a related synthesis approach can be inferred from the first paper, which describes the development of a method for synthesizing substituted 6-aryl-6,7-dihydro-2H-imidazo[5,1-c][1,2,4]triazole-3,5-diones. This method involves the reaction of 5-arylaminomethyl-2,4-dihydro[1,2,4]triazol-3-ones with 1,1′-carbonyldiimidazole. The structure of the synthesized compounds was confirmed using X-ray diffraction analysis, which suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of the compound of interest is likely complex, given the presence of multiple heterocyclic rings and substituents such as chloro, methoxy, and methyl groups. While the exact structure is not provided in the papers, the X-ray diffraction analysis mentioned in the first paper would be a critical tool in determining the precise molecular geometry and confirming the identity of the compound .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly discussed in the provided papers. Nonetheless, the presence of a chloro substituent and a methoxy group suggests that the compound would exhibit polar characteristics, which could influence its solubility in various solvents. The compound's melting point, boiling point, and stability would depend on the rigidity of the molecular structure and the intermolecular forces at play. The heterocyclic and aromatic nature of the compound suggests it might have significant UV-Visible absorbance, which could be useful in spectroscopic identification and analysis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : 6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is synthesized through various chemical reactions. One method involves the base-catalyzed cyclization of amidines to yield imidazoles, which can react with ketones to form 6-carbamoyl-1,2-dihydropurines (Alves, Booth, & Proença, 1990). Additionally, the reaction of imidazole with acetone and butane-2,3-dione results in disubstituted dihydropurines (Alves, Proença, & Booth, 1994).
Structural Modifications and Derivatives : Variations in the synthesis process can lead to different derivatives of the compound. For instance, the reaction of 5-amino-4-(cyanoformimidoyl)-1H-imidazole with various ketones and aldehydes produces 6-carbamoyl-1,2-dihydropurine derivatives, showcasing the compound's versatility in forming structurally diverse derivatives (Alves, Booth, & Proença, 1990).
Cytotoxicity Studies : Derivatives of this compound have been studied for their cytotoxicity. Research indicates that certain tetracyclic heteroquinone analogues derived from this compound exhibit significant cytotoxicity against human colon tumor cells, suggesting potential applications in anticancer drug development (Suh, Kang, Yoo, Park, & Lee, 2000).
Applications in Molecular Chemistry
Building Blocks in Supramolecular Chemistry : Compounds similar to this compound, such as glycolurils, are used extensively as building blocks in supramolecular chemistry. They find applications in creating pharmacologically active compounds and in the development of explosives and gelators (Kravchenko, Baranov, & Gazieva, 2018).
Synthesis of Functionalized Derivatives : Functionalized derivatives of this compound can be synthesized, which are important in the development of new chemical entities with potential pharmacological applications. Such synthesis processes involve complex reactions with various substituents and catalysts (Sarıpınar et al., 2006).
Role in Corrosion Inhibition : Some derivatives have been investigated for their role in corrosion inhibition. For example, pyranopyrazole derivatives show promise as inhibitors for mild steel corrosion in acidic solutions, demonstrating the compound's potential in industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).
Eigenschaften
IUPAC Name |
6-(5-chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3/c1-19-12-11(13(22)18-15(19)23)21-6-5-20(14(21)17-12)9-7-8(16)3-4-10(9)24-2/h3-4,7H,5-6H2,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFAKSKTEXMXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)
![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2502036.png)
![2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2502037.png)
![3-(ethoxycarbonyl)-3-hydroxy-6-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2502038.png)
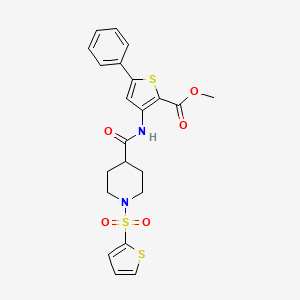
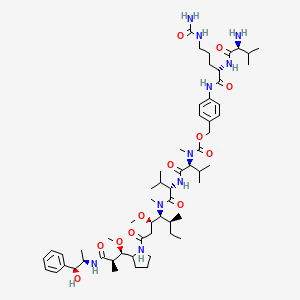
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2502046.png)
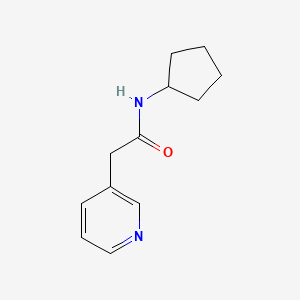
![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)
![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)
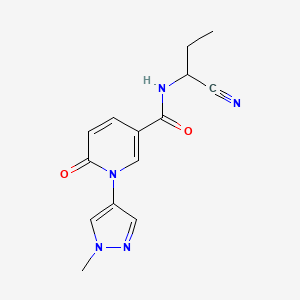
![4-[(4-Methoxyphenyl)sulfanyl]butanoic acid](/img/structure/B2502054.png)
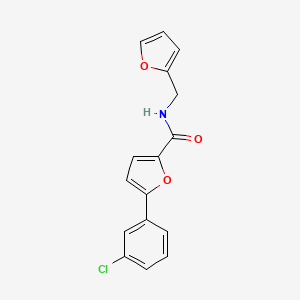
![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)